molecular formula C13H14N2O4 B186966 4-(butylamino)-3-nitro-2H-chromen-2-one CAS No. 50527-27-0

4-(butylamino)-3-nitro-2H-chromen-2-one

Cat. No.: B186966
CAS No.: 50527-27-0
M. Wt: 262.26 g/mol
InChI Key: UMKVLFMFXZVPTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(butylamino)-3-nitro-2H-chromen-2-one: is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The addition of a butylamino group and a nitro group to the coumarin structure enhances its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nitrative cyclization of aryl alkynoates using tert-butyl nitrite as the sole reagent . This process involves a radical-triggered cyclization and nitration, followed by the addition of the butylamino group under controlled conditions.

Industrial Production Methods: Industrial production of 4-butylamino-3-nitrocoumarin may involve large-scale nitration and amination processes using specialized equipment to ensure safety and efficiency. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-butylamino-3-nitrocoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Mechanism of Action

The mechanism of action of 4-butylamino-3-nitrocoumarin involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 4-butylamino-3-nitrocoumarin stands out due to its unique combination of a butylamino group and a nitro group, which enhances its chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

50527-27-0

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

4-(butylamino)-3-nitrochromen-2-one

InChI

InChI=1S/C13H14N2O4/c1-2-3-8-14-11-9-6-4-5-7-10(9)19-13(16)12(11)15(17)18/h4-7,14H,2-3,8H2,1H3

InChI Key

UMKVLFMFXZVPTH-UHFFFAOYSA-N

SMILES

CCCCNC1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-]

Canonical SMILES

CCCCNC1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-]

50527-27-0

Origin of Product

United States

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